molecular formula C19H18N4OS B2835371 (Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2,6-dimethylphenyl)prop-2-enamide CAS No. 1259233-31-2

(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2,6-dimethylphenyl)prop-2-enamide

Cat. No. B2835371
CAS RN: 1259233-31-2
M. Wt: 350.44
InChI Key: KGOIVUXEFWZTPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2,6-dimethylphenyl)prop-2-enamide” is a derivative of imidazo[2,1-b][1,3]thiazole . It is part of a class of compounds that have been studied for their antimycobacterial properties .


Synthesis Analysis

The synthesis of this compound involves the combination of imidazo[2,1-b][1,3]thiazole with various other compounds, including piperazine and various 1,2,3 triazoles . The synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .


Molecular Structure Analysis

The molecular structure of this compound is derived from the imidazo[2,1-b][1,3]thiazole core, with additional functional groups attached. These include a cyano group, a phenyl group, and a prop-2-enamide group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of the imidazo[2,1-b][1,3]thiazole core, followed by the addition of the other functional groups . The exact details of these reactions would depend on the specific synthesis method used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Information on properties such as melting point, boiling point, density, molecular formula, and molecular weight can be obtained through further analysis .

Scientific Research Applications

Enaminones in Heterocyclic Preparations

Enaminones, similar in structure to the queried compound, have been utilized extensively as polydentate reagents in the synthesis of novel heterocyclic compounds, including pyrazoles, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines. The diverse biological activities of enaminones, ranging from antitumor to antibacterial and anticonvulsant properties, underscore their significance in medicinal chemistry. Imidazoles, including imidazo[2,1-b]thiazoles, have been highlighted for their broad biological, pharmacological, and therapeutic activities, with some derivatives active against various cancer cell lines (Gomha & Abdel‐Aziz, 2012).

Antimicrobial and Anticancer Applications

Research has explored the antimicrobial and anticancer potential of compounds incorporating the imidazo[2,1-b][1,3,4]thiadiazole moiety. Novel 2,6-dimethyl-N'-substituted phenylmethylene-imidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazides were synthesized and evaluated for their cytotoxicity against human tumor cell lines. Certain derivatives demonstrated promising activity, particularly against ovarian cancer cell lines, indicating the potential of these compounds in anticancer therapy (Terzioğlu & Gürsoy, 2003).

Herbicidal Activity

Compounds structurally similar to the queried molecule have been investigated for their herbicidal activities. For instance, 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which share the cyanoacrylate and thiazole moieties, showed effective herbicidal properties, highlighting the agricultural applications of such chemicals. Among these, specific derivatives demonstrated exceptional herbicidal activities at low application rates, presenting a novel class of herbicides with potential benefits over existing analogs (Wang et al., 2004).

Future Directions

The future directions for research on this compound could include further exploration of its antimycobacterial properties, as well as investigation into its potential uses in other medical or scientific applications . Additionally, further studies could be conducted to better understand its mechanism of action and to optimize its synthesis process .

properties

IUPAC Name

(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2,6-dimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c1-11-6-5-7-12(2)17(11)22-18(24)15(9-20)8-16-14(4)21-19-23(16)10-13(3)25-19/h5-8,10H,1-4H3,(H,22,24)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOIVUXEFWZTPL-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=CC2=C(N=C3N2C=C(S3)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)/C(=C\C2=C(N=C3N2C=C(S3)C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2,6-dimethylphenyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.